molecular formula C19H20N6O6 B141736 N-(4-(N-((2,4-Diaminofuro(2,3-d)pyrimidin-5-yl)methyl)amino)benzoyl)glutamic acid CAS No. 156595-84-5

N-(4-(N-((2,4-Diaminofuro(2,3-d)pyrimidin-5-yl)methyl)amino)benzoyl)glutamic acid

Cat. No. B141736
M. Wt: 428.4 g/mol
InChI Key: ACXZKUHGYNILFP-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(N-((2,4-Diaminofuro(2,3-d)pyrimidin-5-yl)methyl)amino)benzoyl)glutamic acid, also known as Folic acid conjugate, is a synthetic compound that has been widely studied for its potential use in cancer therapy. It is a conjugate of folic acid, a vitamin essential for cell growth and development, and a cytotoxic agent that can selectively target cancer cells.

Mechanism Of Action

The mechanism of action of N-(4-(N-((2,4-Diaminofuro(2,3-d)pyrimidin-5-yl)methyl)amino)benzoyl)glutamic acid acid conjugate involves the binding of the conjugate to the folate receptor on cancer cells. The conjugate is then internalized into the cancer cell through receptor-mediated endocytosis. Once inside the cell, the cytotoxic agent is released from the conjugate and can induce cell death by various mechanisms, such as inhibition of DNA synthesis or induction of apoptosis.

Biochemical And Physiological Effects

N-(4-(N-((2,4-Diaminofuro(2,3-d)pyrimidin-5-yl)methyl)amino)benzoyl)glutamic acid acid conjugate has been shown to have potent cytotoxic activity against various types of cancer cells, including breast, ovarian, and lung cancer cells. The conjugate can also induce apoptosis and inhibit cell proliferation in cancer cells. In addition, N-(4-(N-((2,4-Diaminofuro(2,3-d)pyrimidin-5-yl)methyl)amino)benzoyl)glutamic acid acid conjugate has been shown to have minimal toxicity to normal cells, indicating its potential as a selective cancer therapy.

Advantages And Limitations For Lab Experiments

The advantages of using N-(4-(N-((2,4-Diaminofuro(2,3-d)pyrimidin-5-yl)methyl)amino)benzoyl)glutamic acid acid conjugate in lab experiments include its selective targeting of cancer cells, its potent cytotoxic activity, and its minimal toxicity to normal cells. However, the limitations of using N-(4-(N-((2,4-Diaminofuro(2,3-d)pyrimidin-5-yl)methyl)amino)benzoyl)glutamic acid acid conjugate include the variability in folate receptor expression among different types of cancer cells and the potential development of resistance to the conjugate over time.

Future Directions

For research on N-(4-(N-((2,4-Diaminofuro(2,3-d)pyrimidin-5-yl)methyl)amino)benzoyl)glutamic acid acid conjugate include the optimization of the conjugate for improved efficacy and reduced toxicity, the development of novel linkers for conjugation, the investigation of the mechanisms of resistance to the conjugate, and the exploration of its potential use in combination with other cancer therapies.
In conclusion, N-(4-(N-((2,4-Diaminofuro(2,3-d)pyrimidin-5-yl)methyl)amino)benzoyl)glutamic acid acid conjugate is a promising compound for cancer therapy that has been extensively studied for its potential use in targeted chemotherapy. Its selective targeting of cancer cells, potent cytotoxic activity, and minimal toxicity to normal cells make it a promising candidate for further research and development.

Synthesis Methods

The synthesis of N-(4-(N-((2,4-Diaminofuro(2,3-d)pyrimidin-5-yl)methyl)amino)benzoyl)glutamic acid acid conjugate involves the conjugation of folic acid with a cytotoxic agent, such as methotrexate or doxorubicin, through a linker molecule. The linker molecule is usually a glutamic acid residue, which can be easily conjugated to folic acid and the cytotoxic agent. The resulting conjugate is then purified and characterized for its chemical and biological properties.

Scientific Research Applications

N-(4-(N-((2,4-Diaminofuro(2,3-d)pyrimidin-5-yl)methyl)amino)benzoyl)glutamic acid acid conjugate has been extensively studied for its potential use in cancer therapy. The conjugate can selectively target cancer cells that overexpress the folate receptor, which is commonly found in many types of cancer cells. This targeted delivery of the cytotoxic agent can minimize the side effects of chemotherapy and improve the efficacy of the treatment.

properties

CAS RN

156595-84-5

Product Name

N-(4-(N-((2,4-Diaminofuro(2,3-d)pyrimidin-5-yl)methyl)amino)benzoyl)glutamic acid

Molecular Formula

C19H20N6O6

Molecular Weight

428.4 g/mol

IUPAC Name

(2S)-2-[[4-[(2,4-diaminofuro[2,3-d]pyrimidin-5-yl)methylamino]benzoyl]amino]pentanedioic acid

InChI

InChI=1S/C19H20N6O6/c20-15-14-10(8-31-17(14)25-19(21)24-15)7-22-11-3-1-9(2-4-11)16(28)23-12(18(29)30)5-6-13(26)27/h1-4,8,12,22H,5-7H2,(H,23,28)(H,26,27)(H,29,30)(H4,20,21,24,25)/t12-/m0/s1

InChI Key

ACXZKUHGYNILFP-LBPRGKRZSA-N

Isomeric SMILES

C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)NCC2=COC3=NC(=NC(=C23)N)N

SMILES

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=COC3=NC(=NC(=C23)N)N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=COC3=NC(=NC(=C23)N)N

synonyms

DPMABG
N-(4-(N-((2,4-diaminofuro(2,3-d)pyrimidin-5-yl)methyl)amino)benzoyl)glutamic acid

Origin of Product

United States

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